molecular formula C14H11ClN2 B8631327 7-Chloro-2-methyl-1-phenyl-1H-benzimidazole

7-Chloro-2-methyl-1-phenyl-1H-benzimidazole

Cat. No. B8631327
M. Wt: 242.70 g/mol
InChI Key: OMWQKUVQGVPVDX-UHFFFAOYSA-N
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Patent
US08188282B2

Procedure details

Method A applied to 2,3-dichloronitrobenzene (96 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) yielded the title compound as a brown solid (81 mg, 67%). mp 103-105° C. 1H NMR (DMSO) δ 2.38 (s, 3H), 7.30-7-33 (m, 2H), 7.56-7.62 (m, 5H), 7.70 (dd, J=5.4, 3.7Hz, 1H); 13C NMR δ 13.2, 115.9, 116.0, 124.5, 125.0, 128.7, 129.3, 130.2, 134.6, 138.9, 153.7, 158.5. HRMS (FAB): cal. for C14H12N2Cl [M+H+]: 243.0689; found: 243.0683.
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O.[C:12]1([NH:18][C:19](=O)[CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Cl:8][C:7]1[C:2]2[N:18]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:19]([CH3:20])=[N:9][C:3]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
96 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=C1N(C(=N2)C)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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